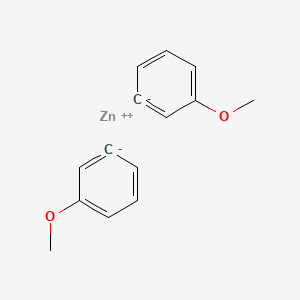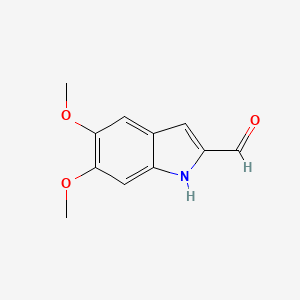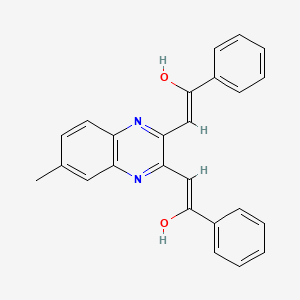
zinc;methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It consists of a benzene ring substituted with a methoxy group (-OCH3). This compound is widely used as an intermediate in organic synthesis and has various applications in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Vapor-phase Alkylation: Anisole can be synthesized by the vapor-phase alkylation of phenol with methanol in the presence of a commercial NaX zeolite catalyst.
Solvent Extraction and Multicomponent Distillation: The synthesized anisole is separated from the reaction mixture containing o-cresol, p-cresol, p-xylene, unreacted methanol, and phenol.
Industrial Production Methods:
Batch Process: Anisole is produced in batches using the vapor-phase alkylation method.
Continuous Process: Continuous production methods involve the use of fixed-bed reactors with zeolite catalysts to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Anisole can be oxidized to form benzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of anisole can lead to the formation of methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring of anisole.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Concentrated HNO3 for nitration, Br2 for bromination, and FeCl3 as a catalyst for halogenation.
Major Products Formed:
Oxidation: Benzoic acid.
Reduction: Methoxybenzyl alcohol.
Substitution: Nitroanisole, bromoanisole, and chloroanisole.
Aplicaciones Científicas De Investigación
Anisole is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Anisole is used as a solvent and intermediate in the synthesis of various organic compounds.
Biology: It serves as a substrate in biochemical assays and studies involving enzyme activity.
Medicine: Anisole derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Anisole is utilized in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
Anisole is structurally similar to other methoxy-substituted benzene derivatives, such as vanillin and eugenol . While these compounds share the methoxy group, they differ in their additional functional groups and resulting properties. Anisole is unique in its relatively simple structure and wide range of applications in organic synthesis and industrial processes.
Comparación Con Compuestos Similares
Vanillin: 4-hydroxy-3-methoxybenzaldehyde.
Eugenol: 4-allyl-2-methoxyphenol.
Anethole: 1-methoxy-3-(prop-1-enyl)benzene.
Propiedades
Número CAS |
684215-27-8 |
|---|---|
Fórmula molecular |
C14H14O2Zn |
Peso molecular |
279.6 g/mol |
Nombre IUPAC |
zinc;methoxybenzene |
InChI |
InChI=1S/2C7H7O.Zn/c2*1-8-7-5-3-2-4-6-7;/h2*2-3,5-6H,1H3;/q2*-1;+2 |
Clave InChI |
KMXMLIDJLWYDSV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C[C-]=C1.COC1=CC=C[C-]=C1.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-](/img/structure/B15158460.png)
![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanylglycyl-L-leucine](/img/structure/B15158473.png)


![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)


![1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)-](/img/structure/B15158529.png)




